Clentiazem maleate
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Overview
Description
Clentiazem maleate is a small molecule drug developed by Mitsubishi Tanabe Pharma Corporation. It is a calcium channel blocker, specifically targeting voltage-dependent calcium channels. The compound is used primarily for its cardiovascular effects, including the treatment of conditions such as angina pectoris, hypertension, and atherosclerosis .
Preparation Methods
The synthesis of Clentiazem maleate involves several steps. The key intermediate is a benzothiazepine derivative, which is synthesized through a series of reactions including chlorination, amination, and esterification. The final product, this compound, is obtained by reacting the benzothiazepine derivative with maleic acid .
Synthetic Route:
Chlorination: The starting material undergoes chlorination to introduce a chlorine atom.
Amination: The chlorinated intermediate is then reacted with a dimethylaminoethyl group.
Esterification: The resulting compound is esterified with acetic acid.
Reaction with Maleic Acid: The final step involves reacting the esterified compound with maleic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Clentiazem maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the ester and amine groups.
Substitution Products: Substituted benzothiazepine derivatives.
Scientific Research Applications
Clentiazem maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with other molecules.
Biology: this compound is used in research on cellular calcium signaling and its effects on various biological processes.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases, including angina pectoris, hypertension, and atherosclerosis.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
Clentiazem maleate exerts its effects by blocking voltage-dependent calcium channels, specifically the N-type calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in cardiac contractility. The compound also has vasorelaxing and negative inotropic actions, similar to other calcium channel blockers .
Molecular Targets and Pathways:
Voltage-Dependent Calcium Channels: this compound targets these channels, preventing calcium ion influx.
Vasodilation Pathway: By inhibiting calcium influx, this compound promotes vasodilation, reducing blood pressure and improving blood flow.
Comparison with Similar Compounds
- Diltiazem
- Nifedipine
- Verapamil
- Amlodipine
- Nicardipine
Properties
CAS No. |
96128-92-6 |
---|---|
Molecular Formula |
C26H29ClN2O8S |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7)8/h5-10,13,20-21H,11-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 |
InChI Key |
FTUXVMVEKYLKGE-WECFPGDBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate 8-chlorodiltiazem clentiazem clentiazem maleate TA 3090 TA-3090 |
Origin of Product |
United States |
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